

# How to control for placebo effect in Forvisirvat clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Forvisiran Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on controlling for the placebo effect in clinical trials of Forvisiran for Major Depressive Disorder (MDD).

### **Troubleshooting Guides**

High placebo response rates can obscure the true efficacy of a novel treatment. Below are common issues encountered during MDD clinical trials and recommended actions to mitigate them.

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                  | Potential Cause(s)                                                                                                                                                                                       | Recommended Action(s)                                                                                                                                                                                                                                                                                                                                                                                                                                                                |
|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High Placebo Response Rate                             | Patient expectationsTherapeutic alliance with study staffNatural course of illness (spontaneous remission)Regression to the meanInclusion of patients who do not meet strict diagnostic criteria for MDD | Implement a placebo lead-in phase to identify and exclude placebo responders. Utilize centralized and blinded raters to ensure consistency in assessments. Train raters to avoid therapeutic interactions and maintain neutrality. Employ patient education on the placebo effect, such as the Placebo-Control Reminder Script (PCRS).[1][2]Enrich the study population by including patients with more severe and chronic depression, who tend to have a lower placebo response.[3] |
| Inconsistent Efficacy Signal<br>Across Study Sites     | Variability in patient populationsDifferences in rater training and administration of scalesCultural factors influencing symptom reporting                                                               | Standardize recruitment strategies and patient screening across all sites.Conduct rigorous and ongoing training for all raters to ensure inter-rater reliability.Use culturally validated assessment tools where applicable.Monitor site-specific data for anomalies in real-time.                                                                                                                                                                                                   |
| Difficulty in Blinding Due to Perceptible Side Effects | Emergence of side effects in the active treatment group that are absent in the placebo group                                                                                                             | Use an active placebo that mimics the side effects of Forvisiran without having its therapeutic effect. Assess and document patient and investigator guesses about treatment allocation to                                                                                                                                                                                                                                                                                           |



|                                       |                                                | measure the effectiveness of blinding.                                                                                                                                                                                                                                                                                      |
|---------------------------------------|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Dropout in the Placebo<br>Arm | Lack of perceived benefitWorsening of symptoms | Clearly explain the rationale for a placebo-controlled trial during the informed consent process.Implement robust safety monitoring and establish clear criteria for withdrawal.  [4]Consider study designs that may reduce the duration a patient is on placebo, such as the Sequential Parallel Comparison Design (SPCD). |

### Frequently Asked Questions (FAQs)

Q1: What is the typical placebo response rate in MDD clinical trials?

A1: The response rates for placebo in antidepressant clinical trials typically range from 30% to 40%.[3] However, in patients with milder forms of depression, the placebo response rate can be close to 50%, often making it difficult to distinguish from the response to an active antidepressant.[3]

Q2: How does the severity of depression affect the placebo response?

A2: Several studies have shown that the placebo response tends to decrease as the baseline severity of depression increases.[3] Patients with severe depressive episodes are more likely to show a true drug response, with placebo response rates closer to 30%, compared to rates as high as 70% in mild depressive episodes.[3]

Q3: What is a placebo lead-in period and how does it help control for the placebo effect?

A3: A placebo lead-in period is a phase at the beginning of a clinical trial where all participants receive a placebo. Patients who show a significant improvement during this phase are considered "placebo responders" and are subsequently excluded from the randomized phase



of the trial. While some research suggests its benefits in reducing later placebo response may be limited, it can be useful for eliminating patients who are non-compliant with the study protocol.[5]

Q4: Are there ethical considerations when using a placebo in MDD trials?

A4: Yes, the use of placebos in psychiatric research is a subject of ethical debate, especially when effective standard therapies exist.[6][7] To ensure ethical conduct, institutional review boards (IRBs) have established guidelines. These often include limiting the duration of placebo exposure, ensuring concurrent non-pharmacological interventions, and having strict criteria for withdrawing participants if their condition deteriorates.[4]

Q5: What is the Sequential Parallel Comparison Design (SPCD)?

A5: The SPCD is a two-stage design aimed at reducing the impact of high placebo response. In the first stage, patients are randomized to receive either the active drug or a placebo. In the second stage, placebo non-responders from the first stage are re-randomized to either the active drug or the placebo.[5] This design enriches the second stage with patients who are less likely to respond to a placebo, thereby increasing the power to detect a true drug effect.[5]

## Experimental Protocols Protocol 1: Placebo Lead-In Phase

Objective: To identify and exclude placebo responders prior to randomization.

### Methodology:

- Screening: All potential participants undergo a thorough screening process to confirm a diagnosis of Major Depressive Disorder based on DSM-5 criteria and to ensure they meet all inclusion and exclusion criteria.
- Informed Consent: Participants are fully informed about the study design, including the placebo lead-in phase, and provide written informed consent.
- Baseline Assessment: A baseline assessment of depressive symptoms is conducted using a standardized rating scale (e.g., Montgomery-Åsberg Depression Rating Scale MADRS).



- Placebo Administration: All participants receive a single-blind placebo for a predefined period (e.g., 1-2 weeks).
- Symptom Monitoring: Depressive symptoms are monitored at the end of the lead-in period using the same rating scale.
- Exclusion of Responders: Participants who show a predefined level of improvement (e.g., ≥25% reduction in MADRS score) are classified as placebo responders and are excluded from the subsequent randomized phase of the trial.
- Randomization: Participants who did not respond to the placebo are then randomized to receive either Forvisiran or a placebo in a double-blind manner.

## Protocol 2: Rater Training for Minimizing Therapeutic Alliance

Objective: To standardize the administration of clinical assessments and minimize the development of a therapeutic relationship between raters and participants, which can inflate placebo response.

#### Methodology:

- Centralized Raters: Whenever possible, utilize a centralized pool of raters who conduct assessments remotely (e.g., via video conference) to ensure consistency.
- Initial Training Workshop: All raters must attend a comprehensive training workshop covering:
  - In-depth review of the rating scales being used (e.g., MADRS, HAM-D).
  - Conducting structured interviews to elicit information for scoring.
  - Techniques to maintain a neutral and non-therapeutic demeanor.
  - Avoiding leading questions or positive reinforcement.



- Role-Playing and Mock Interviews: Raters practice conducting assessments with trained actors portraying depressed patients. These sessions are recorded and reviewed by expert trainers.
- Certification: Raters must achieve a predefined level of inter-rater reliability on a set of standardized video-recorded interviews before they are certified to conduct assessments in the trial.
- Ongoing Calibration: Throughout the trial, regular calibration calls are held where raters score a standardized interview and discuss any discrepancies to prevent rater drift.
- Performance Monitoring: A subset of rated interviews is randomly selected and reviewed by a senior rater to ensure ongoing adherence to the standardized procedures.

### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for a placebo lead-in design in a clinical trial.





Click to download full resolution via product page

Caption: Sequential Parallel Comparison Design (SPCD) workflow.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Placebo response mitigation with a participant-focused psychoeducational procedure: a randomized, single-blind, all placebo study in major depressive and psychotic disorders PMC [pmc.ncbi.nlm.nih.gov]
- 2. isctm.org [isctm.org]
- 3. Placebo response in depression PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primer: Placebo Use in Psychopharmacology | Research Affairs [researchaffairs.llu.edu]
- 5. worldwide.com [worldwide.com]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [How to control for placebo effect in Forvisirvat clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586546#how-to-control-for-placebo-effect-inforvisirvat-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com